molecular formula C21H20N4OS B12025877 (5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12025877
M. Wt: 376.5 g/mol
InChI Key: HXDSACRPMXTHAP-NBVRZTHBSA-N
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Description

5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a thiazole ring fused with a triazole ring, making it a unique and interesting subject for chemical research.

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H20N4OS/c1-3-24(4-2)17-12-10-15(11-13-17)14-18-20(26)25-21(27-18)22-19(23-25)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3/b18-14+

InChI Key

HXDSACRPMXTHAP-NBVRZTHBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the desired thiazolo-triazole compound. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to speed up the reaction and reduce the overall production time .

Chemical Reactions Analysis

Types of Reactions

5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
  • 5-(4-(DIETHYLAMINO)PHENYL)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE

Uniqueness

The uniqueness of 5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE lies in its specific structural features, such as the presence of both diethylamino and benzylidene groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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